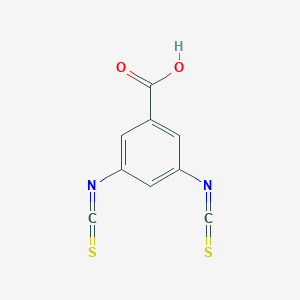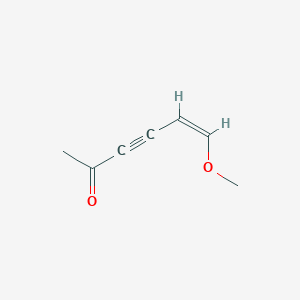
3,5-Diisothiocyanatobenzoic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzoic acid derivatives often involves multicomponent reactions, as seen in the formation of dibenzo-1,5-diazocine-2,6-dione derivatives from anthranilic acid through a double Ugi four-component reaction (U-4CR) . Another example is the synthesis of 3,5-dichloro-6-ethyl-2,4-dihydroxybenzoic acid from ethyl 2-pentenoate and ethyl acetoacetate . These methods suggest that the synthesis of 3,5-diisothiocyanatobenzoic acid could potentially be achieved through similar multicomponent reactions or stepwise functional group transformations.
Molecular Structure Analysis
The molecular structure of benzoic acid derivatives is often characterized by X-ray diffraction, as seen in the structure determination of 3,4-di-t-butylbenzoic acid . The presence of substituents on the benzoic acid core can induce strain and result in out-of-plane distortions or in-plane bond stretching . For 3,5-diisothiocyanatobenzoic acid, similar structural analyses would be necessary to understand the impact of the isothiocyanate groups on the aromatic ring.
Chemical Reactions Analysis
Benzoic acid derivatives can undergo various chemical reactions. For instance, 3-(bromomethylene)isobenzofuran-1(3H)-ones are synthesized from 2-alkynylbenzoic acids through a regioselective 5-exo-dig bromocyclization . This indicates that the benzoic acid moiety can participate in cyclization reactions, which could be relevant when considering the reactivity of the isothiocyanate groups in 3,5-diisothiocyanatobenzoic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoic acid derivatives are influenced by their functional groups and molecular structure. For example, the hydrated salts of 3,5-dihydroxybenzoic acid with organic diamines exhibit hydrogen-bonded supramolecular structures in two and three dimensions . The presence of isothiocyanate groups in 3,5-diisothiocyanatobenzoic acid would likely affect its solubility, melting point, and potential for forming supramolecular structures due to the polar and reactive nature of the isothiocyanate group.
Applications De Recherche Scientifique
-
Intramolecular Hydrogen Bond Interaction Study
- Scientific Field : Photochemical & Photobiological Sciences
- Summary of Application : A study was conducted to evaluate the intramolecular hydrogen bond (IMHB) interaction in 3,5-diiodosalicylic acid . The study involved the application of various methodologies to estimate the IMHB energy .
- Methods of Application : The study used spectroscopic techniques and computational analyses . The operation of an excited-state intramolecular proton transfer (ESIPT) was explored from structural as well as energetics perspectives .
- Results or Outcomes : The study revealed the partially covalent nature of the IMHB interaction through the application of advanced quantum chemical tools . The study also showed indications for the occurrence of resonance-assisted hydrogen bonding (RAHB) in 3,5-DISA .
Propriétés
IUPAC Name |
3,5-diisothiocyanatobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4N2O2S2/c12-9(13)6-1-7(10-4-14)3-8(2-6)11-5-15/h1-3H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIAGFHYULXJLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N=C=S)N=C=S)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30346983 | |
| Record name | 3,5-Diisothiocyanatobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Diisothiocyanatobenzoic acid | |
CAS RN |
151890-10-7 | |
| Record name | 3,5-Diisothiocyanatobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 151890-10-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details















Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(3-Pyridinylmethyl)amino]-4-methylnaphtho[1,2-d]thiazol-5-ol](/img/structure/B136385.png)

![disodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-oxo-3-(4-sulfonatooxyphenyl)chromen-7-yl]oxyoxane-2-carboxylate](/img/structure/B136391.png)


![(S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one 7,7-dioxide](/img/structure/B136396.png)

![Ethyl 1-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]pyrazole-4-carboxylate](/img/structure/B136401.png)


